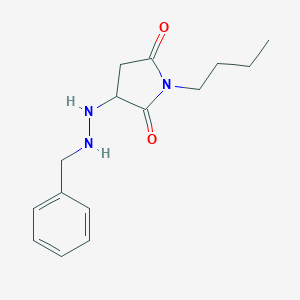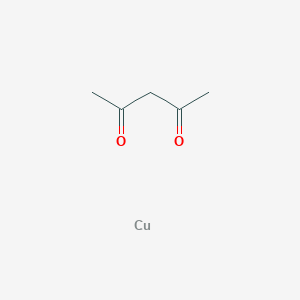
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone (NMBC) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NMBC belongs to the thiosemicarbazone family of compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to bind to metal ions such as copper and zinc, which are essential for the activity of these enzymes. By inhibiting these enzymes, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone may prevent the growth and proliferation of cancer cells and other pathogens.
Biochemical and Physiological Effects:
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various pathogens, including bacteria and viruses. In vivo studies have demonstrated that 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can reduce tumor growth in animal models of cancer. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have a high degree of selectivity for certain enzymes, making it a potentially useful tool for studying the mechanisms of these enzymes. However, one limitation of using 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone. One area of interest is the development of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone-based therapies for cancer and other diseases. Another area of interest is the use of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone in agriculture, particularly as a potential alternative to traditional herbicides and fungicides. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone and its potential applications in environmental science.
合成法
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone can be synthesized using various methods, including the reaction of 3-nitro-4-methoxybenzaldehyde with N-methylthiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction yields 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone as a yellow crystalline solid with a melting point of 204-206°C.
科学的研究の応用
3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to exhibit antitumor, antiviral, and antimicrobial properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In environmental science, 3-nitro-4-methoxybenzaldehyde N-methylthiosemicarbazone has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from water.
特性
分子式 |
C10H12N4O3S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC名 |
1-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H12N4O3S/c1-11-10(18)13-12-6-7-3-4-9(17-2)8(5-7)14(15)16/h3-6H,1-2H3,(H2,11,13,18)/b12-6+ |
InChIキー |
WTXHSSXBSPXZHA-WUXMJOGZSA-N |
異性体SMILES |
CNC(=S)N/N=C/C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
正規SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)

![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
